molecular formula C18H31NO2 B1623697 1-Tetradecyl-pyrrole-2,5-dione CAS No. 47150-19-6

1-Tetradecyl-pyrrole-2,5-dione

Cat. No. B1623697
CAS RN: 47150-19-6
M. Wt: 293.4 g/mol
InChI Key: FDQMDCGTDRRHJO-UHFFFAOYSA-N
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Description

1-Tetradecyl-pyrrole-2,5-dione, also known as 1-Tetradecyl-1H-pyrrole-2,5-dione , is a chemical compound with the molecular formula C18H31NO2 . It falls within the class of imides and is characterized by its intriguing structure, which includes a pyrrole ring with a 1-tetradecyl (C14) side chain. This compound has been studied for various applications due to its unique properties .


Synthesis Analysis

The synthesis of 1-Tetradecyl-pyrrole-2,5-dione involves the condensation of a tetradecylamine (C14H31NH2) with maleic anhydride (C4H2O3). The reaction proceeds through cyclization, resulting in the formation of the pyrrole ring. The overall process requires careful control of reaction conditions and purification steps to obtain a high yield of the desired product .


Molecular Structure Analysis

The compound consists of a tetradecyl side chain attached to a pyrrole ring, which imparts its unique properties and reactivity .

properties

IUPAC Name

1-tetradecylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17(20)14-15-18(19)21/h14-15H,2-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQMDCGTDRRHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411320
Record name 1-TETRADECYL-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tetradecyl-pyrrole-2,5-dione

CAS RN

47150-19-6
Record name 1-TETRADECYL-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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